1-(Cyclopropanesulfonyl)-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane
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Overview
Description
1-(Cyclopropanesulfonyl)-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a cyclopropanesulfonyl group and a pyrimidinyl group with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of the diazepane with a cyclopropanesulfonyl chloride under basic conditions.
Attachment of the Pyrimidinyl Group: The final step involves the coupling of the diazepane derivative with a pyrimidinyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidinyl ring can be reduced under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropanesulfonyl)-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane: can be compared with other diazepane derivatives and pyrimidinyl compounds.
1-(Cyclopropanesulfonyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-diazepane: A similar compound with a different substitution pattern on the pyrimidinyl ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C14H22N4O2S2 |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C14H22N4O2S2/c1-11-10-13(16-14(15-11)21-2)17-6-3-7-18(9-8-17)22(19,20)12-4-5-12/h10,12H,3-9H2,1-2H3 |
InChI Key |
DFMUANAUKCHXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Origin of Product |
United States |
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